Home > Products > Screening Compounds P59170 > STING agonist-13
STING agonist-13 -

STING agonist-13

Catalog Number: EVT-14886200
CAS Number:
Molecular Formula: C45H53N15O7
Molecular Weight: 916.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

STING agonist-13 is synthesized through organic chemistry methods and belongs to a class of compounds known as cyclic dinucleotides or their analogs. These compounds are characterized by their ability to bind to and activate the STING protein, which is located in the endoplasmic reticulum of cells. The classification of STING agonists includes both natural compounds, such as cyclic guanosine monophosphate-adenosine monophosphate, and synthetic derivatives like STING agonist-13.

Synthesis Analysis

Methods and Technical Details

The synthesis of STING agonist-13 involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Deprotection Reactions: For example, a common step involves the deprotection of Boc (tert-butoxycarbonyl) groups using trifluoroacetic acid, which releases amines necessary for subsequent reactions .
  3. Amidation Reactions: Following deprotection, amidation reactions are conducted to introduce acyl groups, enhancing the compound's binding affinity to STING .
  4. Final Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels necessary for biological testing.

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of STING agonist-13 can be elucidated using techniques such as X-ray crystallography or cryogenic electron microscopy. These methods reveal critical details about the compound's three-dimensional conformation and its interactions with the STING protein.

  • Key Features: The structure typically includes hydrophobic regions that facilitate binding to the ligand-binding domain of STING, along with functional groups capable of forming hydrogen bonds.
  • Data Resolution: Structural analysis often achieves resolutions around 3.0 Å to 5.0 Å, allowing for detailed visualization of molecular interactions .
Chemical Reactions Analysis

Reactions and Technical Details

STING agonist-13 undergoes several chemical transformations during its synthesis:

  1. Esterification Reactions: These reactions are crucial for forming ester bonds between carboxylic acids and alcohols, which are often part of the agonist's structure.
  2. Coupling Reactions: Coupling reactions with phosphoramidites are used to construct cyclic structures that mimic natural cyclic dinucleotides .
  3. Hydrolysis: Post-synthesis hydrolysis may be performed to convert esters into acids if necessary for biological activity.

These reactions are optimized through varying conditions such as temperature, solvent systems, and catalysts to achieve desired yields.

Mechanism of Action

Process and Data

The mechanism by which STING agonist-13 activates the STING pathway involves several steps:

  1. Binding: Upon administration, STING agonist-13 binds to the ligand-binding domain of the STING protein.
  2. Conformational Change: This binding induces a conformational change in STING, transitioning it from an inactive state to an active oligomeric form .
  3. Signal Transduction: Activated STING then recruits downstream signaling molecules such as TANK-binding kinase 1, leading to the activation of transcription factors like interferon regulatory factor 3 .

This cascade results in the production of type I interferons and pro-inflammatory cytokines, enhancing immune responses against tumors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

STING agonist-13 exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents like dimethyl sulfoxide or dimethylformamide but may have limited solubility in water.
  • Stability: The compound's stability can vary based on pH and temperature; thus, storage conditions must be optimized.
  • Molecular Weight: The molecular weight of STING agonist-13 is usually calculated based on its structural formula, providing insights into its pharmacokinetics.

Quantitative analyses such as high-performance liquid chromatography can be employed to assess purity and concentration during research applications.

Applications

Scientific Uses

STING agonist-13 has significant potential in various scientific applications:

  1. Cancer Immunotherapy: It is primarily explored for its ability to enhance anti-tumor immunity by activating the STING pathway in cancer cells .
  2. Vaccine Development: Researchers are investigating its use as an adjuvant in vaccine formulations to boost immune responses against infectious diseases.
  3. Autoimmune Disease Research: The modulation of the STING pathway may provide therapeutic avenues for managing autoimmune conditions by regulating immune responses.
Introduction to the cGAS-STING Pathway in Immuno-Oncology

Evolutionary Conservation and Innate Immune Relevance of STING Signaling

The cGAS-STING (cyclic GMP-AMP synthase–Stimulator of Interferon Genes) pathway is an evolutionarily conserved component of innate immunity that detects cytosolic double-stranded DNA (dsDNA), typically indicative of infection or cellular damage. Upon dsDNA binding, cGAS synthesizes the cyclic dinucleotide (CDN) 2′,3′-cGAMP, which activates STING—an endoplasmic reticulum (ER)-localized adaptor protein [1] [7]. STING activation triggers a signaling cascade involving TBK1 (TANK-binding kinase 1) phosphorylation and IRF3 (Interferon Regulatory Factor 3) nuclear translocation, culminating in type I interferon (IFN-α/β) and pro-inflammatory cytokine production (e.g., CXCL10, TNF-α) [1] [5]. This pathway bridges innate and adaptive immunity by enhancing dendritic cell (DC) maturation, antigen cross-presentation, and cytotoxic CD8⁺ T-cell priming, positioning it as a cornerstone for anti-tumor immunity [1] [9].

STING as a Therapeutic Target in Cancer Immunotherapy: Historical Context and Rationale

STING’s role in cancer emerged from observations that spontaneous T-cell responses against tumors require intact STING signaling [7]. Tumor-derived DNA activates the cGAS-STING axis in DCs, triggering IFN-β-dependent T-cell cross-priming [1] [4]. However, tumors often downregulate STING to evade immune surveillance, as seen in melanoma, colorectal, and KRAS-mutated lung cancers [1] [4]. Preclinical studies demonstrated that synthetic STING agonists inhibit tumor growth and synergize with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies [1] [2]. This led to clinical development of STING agonists, aiming to convert immunologically "cold" tumors into "hot" microenvironments enriched for T-cell infiltration [2] [9].

Classification of STING Agonists: CDN Analogues vs. Non-CDN Chemotypes

STING agonists are classified into two broad categories:

  • Cyclic Dinucleotide (CDN) Analogues: Synthetic derivatives of endogenous CDNs (e.g., cGAMP, c-di-GMP). Examples include MK-1454 (Merck), ADU-S100 (Novartis), and BMS-986301 (Bristol Myers Squibb). These molecules bind STING’s cyclic dinucleotide-binding domain but suffer from in vivo limitations: high polarity (limiting membrane permeability), rapid degradation by ectonucleotidases, and short circulatory half-life [2] [5].
  • Non-CDN Agonists: Heterogeneous small molecules that activate STING independent of CDN-like structures. This class includes diamidobenzimidazoles (diABZIs), benzothiadiazoles, and amidobenzimidazoles (ABZIs). Non-CDN agonists often exhibit superior pharmacokinetics, oral bioavailability, and resistance to enzymatic degradation [2] [5] [8]. Their development addresses delivery challenges inherent to CDNs.

Table 1: Major Classes of STING Agonists in Development

ClassExamplesKey AdvantagesLimitations
CDN AnaloguesMK-1454, ADU-S100High STING-binding affinityPoor membrane permeability; short half-life
Non-CDN AgonistsdiABZI, STING agonist-13Enhanced stability; systemic deliveryPotential off-target effects

Properties

Product Name

STING agonist-13

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-[3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]propoxy]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

Molecular Formula

C45H53N15O7

Molecular Weight

916.0 g/mol

InChI

InChI=1S/C45H53N15O7/c1-8-58-32(18-25(4)53-58)41(63)48-14-13-17-67-36-24-29(40(47)62)22-31-38(36)57(45(50-31)52-43(65)34-20-27(6)55-60(34)10-3)16-12-11-15-56-37-30(21-28(39(46)61)23-35(37)66-7)49-44(56)51-42(64)33-19-26(5)54-59(33)9-2/h11-12,18-24H,8-10,13-17H2,1-7H3,(H2,46,61)(H2,47,62)(H,48,63)(H,49,51,64)(H,50,52,65)/b12-11+

InChI Key

SPGORUIXYNTYKM-VAWYXSNFSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)CC=CCN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)C/C=C/CN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.